1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea
Description
1-(4-Benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea is a thiourea derivative featuring a benzothiazole core substituted with a methylsulfanyl group at position 2 and a 4-benzoylbenzoyl moiety at position 4.
Properties
IUPAC Name |
4-benzoyl-N-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-30-23-25-18-12-11-17(13-19(18)31-23)24-22(29)26-21(28)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14/h2-13H,1H3,(H2,24,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWBFWPCQPFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea, have been studied for their antimicrobial properties. Research indicates that certain thiourea compounds exhibit significant activity against various bacterial strains. A study on related thiourea compounds demonstrated that structural modifications could enhance their antimicrobial efficacy, suggesting a similar potential for this compound .
Anticancer Properties
Several studies have focused on the anticancer potential of thiourea derivatives. The incorporation of benzothiazole moieties has been linked to improved anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. The specific activity of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea in this context warrants further investigation through in vitro and in vivo studies to elucidate its potential as an anticancer agent .
Antitubercular Activity
The structure of thiourea derivatives is often inspired by known antitubercular agents. Research into related compounds has shown promising results against Mycobacterium tuberculosis. The introduction of specific functional groups can enhance the binding affinity to target sites within the bacteria, potentially leading to new therapeutic options for tuberculosis treatment .
Photophysical Properties
Thioureas are known for their interesting photophysical properties, which can be exploited in material science. The incorporation of benzothiazole and benzoyl groups may enhance light absorption and fluorescence properties. Such characteristics are valuable for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
The reactivity of thiourea derivatives makes them suitable for use as cross-linking agents in polymer chemistry. Their ability to form stable bonds can improve the mechanical properties and thermal stability of polymeric materials. Research into similar compounds has shown that modifying thiourea structures can lead to enhanced performance in various polymer applications .
Case Study 1: Antimicrobial Screening
A study evaluated a series of thiourea derivatives for their antimicrobial activity against several pathogens. Compounds were tested using standard disk diffusion methods, revealing that modifications at the benzothiazole position significantly affected their efficacy. The findings suggest that 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea could be a candidate for further development as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Moderate |
| Compound B | 25 | Strong |
| Target Compound | TBD | TBD |
Case Study 2: Anticancer Evaluation
In a recent study involving various thiourea derivatives, researchers synthesized and evaluated the cytotoxic effects on breast cancer cell lines. The results indicated that derivatives with similar structural features exhibited significant cytotoxicity, prompting further exploration of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea's mechanism of action.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound C | 5 | MCF-7 |
| Compound D | 10 | MDA-MB-231 |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea involves its interaction with specific molecular targets and pathways. In cancer cells, it inhibits enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division . The compound also exhibits antimicrobial activity by targeting bacterial cell wall synthesis and protein synthesis pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related thiourea and benzothiazole derivatives:
Key Observations :
- Thiourea Linkage: Unlike PB11’s carboxamide group, the thiourea moiety in the target compound enables stronger hydrogen-bond donor-acceptor interactions, critical for binding to targets like kinases or proteases .
Physicochemical Properties
- Solubility : The methylsulfanyl and benzoyl groups likely reduce aqueous solubility compared to PB11’s oxazole and carboxamide substituents, which retain moderate polarity .
- Drug-Likeness : The compound’s molecular weight (~450–500 g/mol) and LogP (~4–5) align with Lipinski’s criteria but may require formulation optimization for bioavailability .
Biological Activity
1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound combines the structural features of benzothiazole and thiourea, which are known for their diverse pharmacological properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its activity against various pathogens and cancer cell lines.
Synthesis and Characterization
The synthesis of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea typically involves the reaction of appropriate benzothiazole derivatives with benzoyl isothiocyanate. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives, including those containing benzothiazole moieties, have been extensively studied. In various assays:
- Broad Spectrum Activity : Studies indicate that compounds similar to 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds from related studies showed higher efficacy against fungi compared to bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiourea derivatives ranged from 6.12 μM to 25 μM against Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess similar or enhanced antimicrobial potency.
Anticancer Activity
The anticancer potential of thiourea derivatives has been highlighted in various studies:
- Cytotoxicity Assays : Preliminary studies utilizing MTT assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown IC50 values ranging from 18 μM to 46 μM for related compounds . These results indicate that the compound may inhibit cell proliferation effectively.
- Structure-Activity Relationship (SAR) : The activity of thiourea derivatives is influenced by electronic factors in their structure. For example, modifications in the benzothiazole ring significantly impact their biological activity .
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiourea derivatives:
- Study on Antimicrobial Properties : A series of thiourea derivatives were synthesized and tested against a panel of microorganisms. The study found that certain modifications led to enhanced antifungal activity compared to bacterial strains .
- Evaluation of Anticancer Effects : In a comparative study involving different thiourea compounds, it was observed that those with specific substituents on the benzothiazole ring exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .
Data Summary
| Compound | MIC (μM) | IC50 (μM) | Target Pathogen/Cell Line |
|---|---|---|---|
| 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea | TBD | TBD | TBD |
| Related Thiourea Derivative | 6.12 | 18-46 | S. aureus / MCF-7 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation of 4-(benzothiazol-2-yl)benzenamine derivatives with substituted isothiocyanates. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in anhydrous DMF for 4 hours yields thiourea derivatives, followed by purification via recrystallization (ethanol) . Key intermediates are characterized using H/C NMR, mass spectrometry, and elemental analysis. Benzoylisothiocyanate, a critical reagent, is prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane .
Q. How can researchers confirm the structural integrity and conformational dynamics of this thiourea derivative?
- Methodology : X-ray crystallography is the gold standard for resolving bond lengths, dihedral angles (e.g., between benzothiazole and phenyl rings), and non-covalent interactions (e.g., π–π stacking, C–H···π) . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions and hydrogen bonding.
- DFT calculations : To compare experimental and theoretical geometries .
- HPLC-MS : For purity assessment and molecular weight confirmation .
Q. What reaction conditions maximize yield during thiourea formation?
- Methodology : Optimal yields (>75%) are achieved using:
- Solvent : Anhydrous DMF or 1,4-dioxane.
- Temperature : Reflux (90–95°C) for 4–6 hours.
- Molar ratios : Equimolar amine and isothiocyanate (10 mmol each).
- Workup : Neutralization with NaHCO₃ and column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of benzothiazole-thiourea hybrids, and how can they be validated experimentally?
- Methodology :
- Enzyme inhibition assays : Test HIV-1 protease or kinase inhibition using fluorescence-based protocols .
- Molecular docking : Compare binding poses with known inhibitors (e.g., AutoDock Vina).
- Cellular assays : Measure antiproliferative activity (MTT assay) against cancer cell lines .
- SAR studies : Modify the methylsulfanyl or benzoyl groups to assess impact on potency .
Q. How should researchers address contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?
- Methodology :
- Control experiments : Verify synthetic reproducibility (e.g., TLC monitoring) and rule out impurities .
- Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to confirm regioisomerism.
- Theoretical frameworks : Link observed bioactivity to electronic (HOMO-LUMO) or steric parameters via QSAR modeling .
Q. What computational strategies predict the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate degradation pathways in explicit solvent (e.g., water, DMSO).
- Accelerated stability testing : Incubate at 40°C/75% RH for 1–3 months, followed by HPLC analysis.
- pKₐ determination : Use potentiometric titration to assess protonation states affecting solubility .
Q. How can byproducts from cyclization reactions (e.g., oxadiazinane vs. triazinane formation) be minimized or characterized?
- Methodology :
- Reaction optimization : Adjust acid catalysts (HCl vs. H₂SO₄) and formaldehyde ratios .
- LC-MS/MS : Identify byproducts via high-resolution mass spectrometry.
- Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy to track intermediate lifetimes .
Q. What analytical techniques are critical for resolving stereochemical ambiguities in thiourea derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
